N-[4-(AMINOSULFONYL)PHENYL]-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
N-[4-(AMINOSULFONYL)PHENYL]-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 3-methylbutanoyl chloride with N-(4-sulfamoylphenyl)hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(AMINOSULFONYL)PHENYL]-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or hydrazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(AMINOSULFONYL)PHENYL]-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)hydrazinecarbothioamide: A related compound with similar structural features.
3-methylbutanoyl hydrazinecarbothioamide: Another compound with a similar hydrazinecarbothioamide backbone.
Uniqueness
N-[4-(AMINOSULFONYL)PHENYL]-2-(3-METHYLBUTANOYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of both the 3-methylbutanoyl and 4-sulfamoylphenyl groups. These functional groups confer specific chemical properties and biological activities that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H18N4O3S2 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-(3-methylbutanoylamino)-3-(4-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C12H18N4O3S2/c1-8(2)7-11(17)15-16-12(20)14-9-3-5-10(6-4-9)21(13,18)19/h3-6,8H,7H2,1-2H3,(H,15,17)(H2,13,18,19)(H2,14,16,20) |
InChI Key |
ILRXTDYDJJHFKG-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Canonical SMILES |
CC(C)CC(=O)NNC(=S)NC1=CC=C(C=C1)S(=O)(=O)N |
Origin of Product |
United States |
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